An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,5-dimethylbenzonitrile
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,5-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-2,5-dimethylbenzonitrile (CAS No. 72917-37-4), a key intermediate in the development of novel therapeutics and functional materials. This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and practical guidance for its use in a laboratory setting.
Core Molecular Attributes and Physicochemical Properties
4-Amino-2,5-dimethylbenzonitrile is a substituted aromatic nitrile featuring an amine and two methyl groups on the benzene ring. This unique substitution pattern governs its reactivity, solubility, and spectroscopic characteristics. The electron-donating nature of the amino and methyl groups significantly influences the electron density of the aromatic system and the reactivity of the nitrile moiety.
Table 1: Physicochemical Properties of 4-Amino-2,5-dimethylbenzonitrile
| Property | Value | Source |
| CAS Number | 72917-37-4 | [1][2] |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2] |
| IUPAC Name | 4-amino-2,5-dimethylbenzonitrile | [1] |
| Melting Point | 158-160 °C | [2] |
| Boiling Point (Predicted) | 315.9 ± 30.0 °C | [2] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [2] |
| LogP (Predicted) | 1.7 | [1] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
The predicted LogP value of 1.7 suggests a moderate degree of lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability and oral bioavailability.[1]
Molecular Structure:
Caption: Key reaction pathways of 4-Amino-2,5-dimethylbenzonitrile.
Synthesis and Purification
A plausible and efficient laboratory-scale synthesis of 4-Amino-2,5-dimethylbenzonitrile would typically start from a commercially available substituted aniline or nitrobenzene.
Hypothetical Synthetic Protocol
This protocol is based on established methodologies for the synthesis of similar aminobenzonitriles.
Step 1: Nitration of 1,4-Dimethylbenzene (p-Xylene)
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To a stirred solution of p-xylene in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dimethylnitrobenzene.
Step 2: Formylation and Conversion to Nitrile
This step can be achieved through various methods, including Sandmeyer reaction on a related aniline or direct cyanation of an appropriate precursor. A more direct route may involve the cyanation of a brominated intermediate.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-substituted benzonitrile from the previous step in ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture and remove the solvent in vacuo.
-
The crude product can then be purified.
Purification Protocol
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds. Based on the predicted solubility, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is likely to be effective.
-
Dissolve the crude 4-Amino-2,5-dimethylbenzonitrile in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: If recrystallization is insufficient, purification can be achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane as the eluent.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Amino-2,5-dimethylbenzonitrile is not readily available, data from closely related compounds like 4-aminobenzonitrile and general knowledge of aromatic amines and nitriles allow for a robust assessment of the potential hazards. [3][4] Potential Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [5]Organic nitriles can be metabolized to release cyanide, which is highly toxic. [6]Aromatic amines can cause methemoglobinemia. [3]* Irritation: Causes skin and serious eye irritation. May cause respiratory irritation. [5] Table 2: GHS Hazard Information (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: Inferred from vendor safety information.[5]
Handling and Personal Protective Equipment (PPE):
-
All work should be conducted in a certified chemical fume hood to avoid inhalation of dust. [7][8]* Wear a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety goggles. [7]* Avoid creating dust when handling the solid material.
-
Do not work alone when handling this compound. [6] Storage:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area. [3]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides. [3] Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations. Cyanide-containing waste streams must be handled with extreme care and should not be mixed with acidic waste. [7]
Applications in Research and Development
4-Amino-2,5-dimethylbenzonitrile is a valuable building block in medicinal chemistry and materials science.
-
Pharmaceuticals: Its structure is a key scaffold for the synthesis of kinase inhibitors and other targeted therapies. The amino group provides a convenient handle for elaboration into more complex heterocyclic systems, which are prevalent in modern drug discovery. It has been identified as an intermediate in the synthesis of compounds targeting central nervous system disorders. [2]* Agrochemicals: It serves as a precursor for the development of novel herbicides and pesticides. [2]* Materials Science: The chromophoric nature of the aminobenzonitrile core makes it a useful starting material for the synthesis of dyes and pigments with enhanced color stability and performance. [2]
Conclusion
4-Amino-2,5-dimethylbenzonitrile is a versatile chemical intermediate with significant potential in various fields of chemical research and development. Its unique combination of functional groups provides a rich platform for synthetic transformations. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. Further experimental validation of its predicted spectroscopic and physicochemical properties will undoubtedly enhance its utility for the scientific community.
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